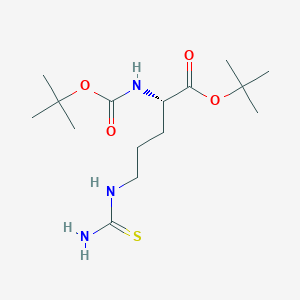

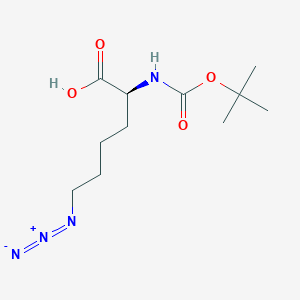

Boc-Lys(N3)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, also known as Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, is a useful research compound. Its molecular formula is C11H20N4O4 and its molecular weight is 272,30*99,18 g/mole. The purity is usually 95%.

BenchChem offers high-quality Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

以下是关于 Boc-Lys(N3)-OH(也称为 Boc-L-Lys(N3)-OH 或 六酸,6-叠氮-2-[[(1,1-二甲基乙氧基)羰基]氨基]-,(2S)-)的科学研究应用的全面分析:

纤维素基点击支架的合成

This compound 用于合成纤维素基点击支架。此应用利用了该化合物反应性叠氮基团的优势,该基团可以参与点击化学反应以创建新型材料 .

新型化合物的功能化

该化合物用于新型化合物的功能化,例如通过点击化学对乙炔基锌 (II) 酞菁进行功能化。此过程允许创建具有潜在应用的复杂分子,包括光动力疗法 .

肽微阵列的生产

研究人员使用 this compound 来生产肽微阵列。这些微阵列是蛋白质组学中分析蛋白质相互作用和功能的重要工具 .

生物缀合策略

This compound 的末端叠氮基团允许通过铜 (I) 催化的环加成反应与含炔烃的化合物进行缀合。这种生物缀合技术可用于创建化学探针和在生物学研究中交联分子 .

交联应用

由于其反应性,this compound 作为聚合物和材料科学中有效的交联剂,增强了所生产材料的性能 .

化学探针的合成

该化合物在合成化学探针方面发挥着重要作用,这些探针用于在分子水平上研究和可视化生物过程 .

药物开发

This compound 的独特特性使其成为药物开发中宝贵的工具,特别是在药物候选物的合成和药物化合物的修饰中.

化学合成

最后,该化合物在化学合成中找到了应用,它被用作构建块来构建具有潜在工业和环境应用的各种有机分子.

每个应用都利用了 this compound 的独特化学性质来推动多个科学学科的研究和发展。

MilliporeSigma - 6-Azido-hexanoic acid Novabiochem Sigma-Aldrich - 6-Azidohexanoic acid ≥95% SMolecule - 六酸,6-叠氮-2-[[(1,1-二甲基乙氧基)羰基]氨基]-,(2S)-

作用机制

Target of Action

The primary target of Boc-Lys(N3)-OH, also known as Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- or Boc-L-Lys(N3)-OH, are Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate nonhistone proteins .

Mode of Action

This compound interacts with its targets, the HDACs, by serving as a substrate . Non-peptide-acetylated lysine moieties, i.e., Boc-Lys(Ac), are widely used in commercial HDAC activity assay kits because they work for most HDACs . HDACs differ in substrate affinity towards different substrates .

Biochemical Pathways

This compound affects the lysine acetylation status of proteins, which is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression .

Pharmacokinetics

It’s known that this compound can be used as a building block to synthesize other compounds , which suggests that it may undergo metabolic transformations.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of gene transcription, cell differentiation, DNA damage responses, and apoptosis . By deacetylating histones and nonhistone proteins, HDACs regulate a variety of cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment . .

生化分析

Biochemical Properties

Boc-Lys(N3)-OH is a substrate for histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . This compound interacts with these enzymes, and its deacetylation may lead to a change in the conformation and/or activity of the substrates .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interactions with HDACs. Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis . Therefore, this compound, as a substrate for HDACs, can influence these cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with HDACs. HDACs remove acetyl groups from lysine residues in histone and nonhistone proteins . This compound, being a substrate for these enzymes, undergoes deacetylation, which may lead to changes in gene expression and other cellular processes .

Metabolic Pathways

This compound is involved in the metabolic pathways related to HDACs . HDACs regulate the lysine acetylation status of proteins, which is a key posttranslational regulatory mechanism in cells

属性

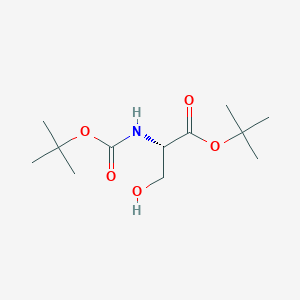

IUPAC Name |

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRPDWWWUARZIW-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648862 |

Source

|

| Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846549-33-5 |

Source

|

| Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。